molecular formula C19H18BrNO3 B287968 4-Bromo-7-(ethylamino)-2-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

4-Bromo-7-(ethylamino)-2-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Katalognummer B287968
Molekulargewicht: 388.3 g/mol
InChI-Schlüssel: JJVWKLSBJPZHBQ-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-(ethylamino)-2-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as BMA-PEG, and it is a member of the cycloheptatrienone family of compounds. BMA-PEG has been found to have a number of interesting properties that make it a useful tool in scientific research.

Wirkmechanismus

The mechanism of action of BMA-PEG is complex and not fully understood. However, it is believed that the compound works by inhibiting the activity of a key enzyme involved in cell division. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
BMA-PEG has a number of biochemical and physiological effects. The compound has been found to be highly selective for cancer cells, and it does not affect normal cells. BMA-PEG also has a long half-life, which makes it a useful tool for scientific research. In addition, the compound has been found to be highly soluble in water, which makes it easy to administer in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

BMA-PEG has a number of advantages and limitations for lab experiments. One of the main advantages is its high selectivity for cancer cells, which makes it a useful tool for studying cancer biology. However, one of the main limitations is its complex synthesis, which makes it difficult to produce in large quantities. In addition, the compound is relatively expensive, which can limit its use in some laboratory settings.

Zukünftige Richtungen

There are a number of future directions for BMA-PEG research. One potential direction is the development of new cancer therapies based on the compound. Another potential direction is the study of the compound's mechanism of action, which could lead to the development of new drugs that target the same pathway. Finally, the compound's solubility and bioavailability could be improved through the development of new PEGylation techniques, which could lead to more effective cancer therapies.

Synthesemethoden

The synthesis of BMA-PEG is a complex process that involves a number of steps. The first step is the synthesis of the cycloheptatrienone core, which is then functionalized with the 4-bromo-7-(ethylamino) and 3-(4-methoxyphenyl)acryloyl groups. The final step is the attachment of a polyethylene glycol (PEG) chain to the compound, which improves its solubility and bioavailability.

Wissenschaftliche Forschungsanwendungen

BMA-PEG has been used in a variety of scientific research applications. One of the most promising applications is in the development of new cancer therapies. BMA-PEG has been found to have potent anti-cancer activity, and it has been shown to be effective against a wide range of cancer cell lines. BMA-PEG works by inhibiting the activity of a key enzyme involved in cell division, which leads to the death of cancer cells.

Eigenschaften

Produktname

4-Bromo-7-(ethylamino)-2-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Molekularformel

C19H18BrNO3

Molekulargewicht

388.3 g/mol

IUPAC-Name

4-bromo-7-(ethylamino)-2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H18BrNO3/c1-3-21-17-10-7-14(20)12-16(19(17)23)18(22)11-6-13-4-8-15(24-2)9-5-13/h4-12H,3H2,1-2H3,(H,21,23)/b11-6+

InChI-Schlüssel

JJVWKLSBJPZHBQ-IZZDOVSWSA-N

Isomerische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)OC)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OC)Br

Kanonische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.